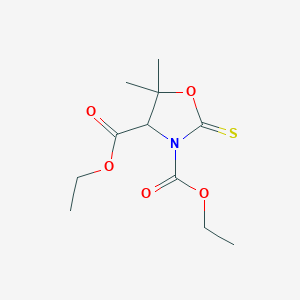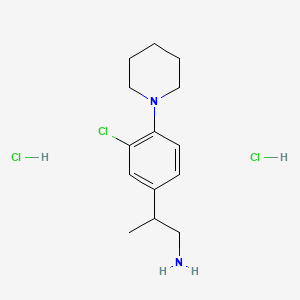
3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the use of a palladium-catalyzed cyclization reaction for the modular synthesis of highly substituted piperazines . The reaction conditions typically involve the use of bases, solvents, and catalysts to facilitate the formation of the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
科学的研究の応用
3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- 4-Methylpiperidine
- 3-Chloropiperidine
- Beta-methylphenethylamine
Uniqueness
What sets 3-Chloro-beta-methyl-4-piperidinophenethylamine dihydrochloride apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
38591-36-5 |
|---|---|
分子式 |
C14H23Cl3N2 |
分子量 |
325.7 g/mol |
IUPAC名 |
2-(3-chloro-4-piperidin-1-ylphenyl)propan-1-amine;dihydrochloride |
InChI |
InChI=1S/C14H21ClN2.2ClH/c1-11(10-16)12-5-6-14(13(15)9-12)17-7-3-2-4-8-17;;/h5-6,9,11H,2-4,7-8,10,16H2,1H3;2*1H |
InChIキー |
ZZXDNPKWEXSZGQ-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C1=CC(=C(C=C1)N2CCCCC2)Cl.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6,9,12,16,19,22,25-Octaoxadispiro[3.9.3~14~.9~4~]hexacosane](/img/structure/B14670116.png)

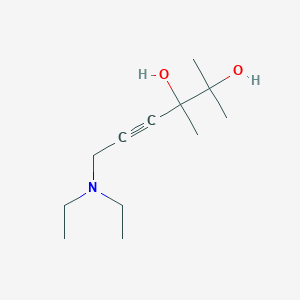
![5,7-Dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B14670125.png)

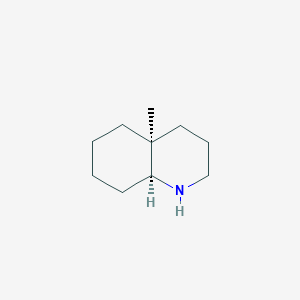
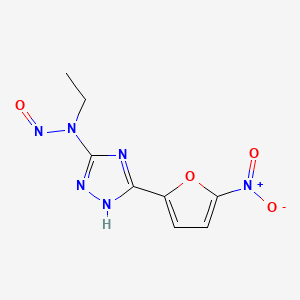


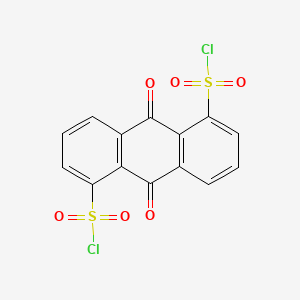
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
